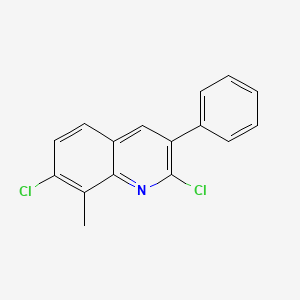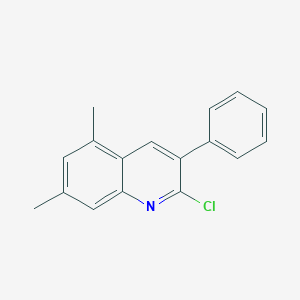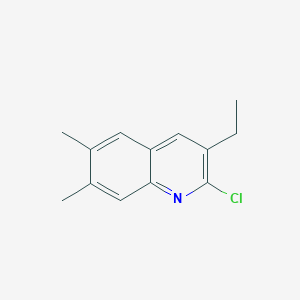
2,6-Dichloro-3-ethylquinoline
描述
2,6-Dichloro-3-ethylquinoline is a chemical compound with the molecular formula C11H9Cl2N and a molecular weight of 226.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an ethyl group at the 3 position on the quinoline ring . It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-ethylquinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives . This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction proceeds through a series of steps including the formation of an intermediate dihydroquinoline, which is then oxidized to form the quinoline ring.
Another method involves the use of 2,6-dichloroaniline as a starting material. This compound can be reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding quinoline derivative . The reaction conditions typically involve heating the reaction mixture under reflux for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale methods but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and more efficient catalysts to increase the yield and reduce the reaction time. Additionally, industrial methods may involve the use of alternative oxidizing agents and solvents to improve the overall efficiency and safety of the process.
化学反应分析
Types of Reactions
2,6-Dichloro-3-ethylquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding dihydroquinoline derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide, amines; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
2,6-Dichloro-3-ethylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in the study of biological processes and the development of new pharmaceuticals. It has been investigated for its potential antimicrobial and anticancer properties.
Medicine: this compound and its derivatives are being studied for their potential use as therapeutic agents. They have shown promise in the treatment of various diseases, including malaria and cancer.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dichloro-3-ethylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in biological systems. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides and DNA . This inhibition can lead to the disruption of cell division and growth, making these compounds effective as antimicrobial and anticancer agents.
Additionally, this compound may interact with other molecular targets such as DNA and proteins, leading to the formation of stable complexes that interfere with their normal function . These interactions can result in the induction of apoptosis (programmed cell death) and other cellular responses that contribute to the compound’s therapeutic effects.
相似化合物的比较
2,6-Dichloro-3-ethylquinoline can be compared with other similar compounds, such as:
2,6-Dichloroquinoline: This compound lacks the ethyl group at the 3 position, which can affect its chemical reactivity and biological activity.
3-Ethylquinoline: This compound lacks the chlorine atoms at the 2 and 6 positions, which can also affect its properties.
2,6-Dichloro-4-ethylquinoline: This compound has the ethyl group at the 4 position instead of the 3 position, which can lead to differences in its chemical and biological behavior.
The presence of the chlorine atoms and the ethyl group in this compound makes it unique and can influence its reactivity, stability, and biological activity. These structural features can enhance its ability to interact with specific molecular targets and improve its overall efficacy as a therapeutic agent.
属性
IUPAC Name |
2,6-dichloro-3-ethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBXNIYHNTZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653604 | |
| Record name | 2,6-Dichloro-3-ethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-99-7 | |
| Record name | 2,6-Dichloro-3-ethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-ethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


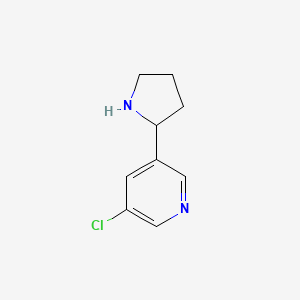
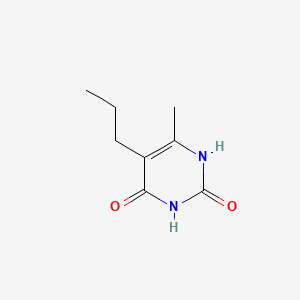
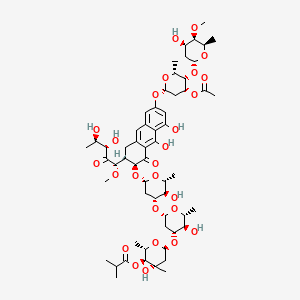
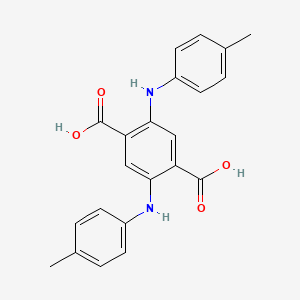
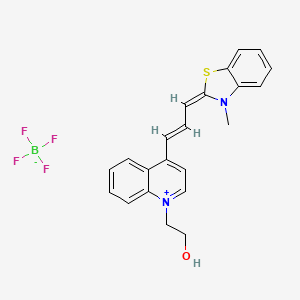
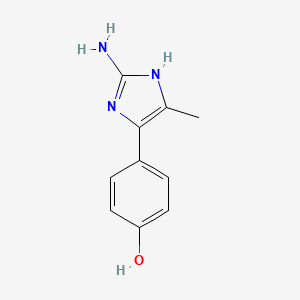
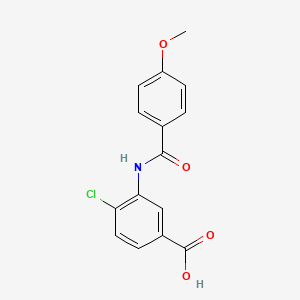
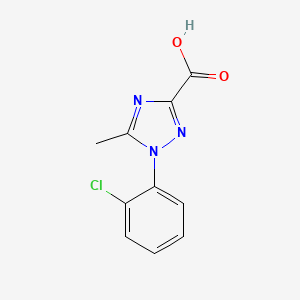
![4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3363496.png)
![Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate](/img/structure/B3363515.png)

